3-(4-Chlorobenzoyl)isonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorobenzoyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-9-3-1-8(2-4-9)12(16)11-7-15-6-5-10(11)13(17)18/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYIALAOJHGWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CN=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74975-29-4 | |
| Record name | 3-(4-Chlorobenzoyl)isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3-(4-Chlorobenzoyl)isonicotinic Acid
The primary route for the synthesis of this compound and related aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orglibretexts.org This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. byjus.comwikipedia.org
Acylation Reactions and Reaction Conditions
The synthesis of this compound can be achieved via the Friedel-Crafts acylation of a suitable aromatic precursor with a 4-chlorobenzoyl derivative. The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent in the presence of a strong Lewis acid catalyst. sigmaaldrich.com The most common catalyst for this transformation is aluminum trichloride (B1173362) (AlCl₃). libretexts.orgbyjus.com
The reaction proceeds by activating the acylating agent with the Lewis acid to form a highly electrophilic acylium ion. sigmaaldrich.com This electrophile then attacks the aromatic ring, leading to the formation of the aryl ketone. A stoichiometric amount of the Lewis acid is generally required because both the reactant and the ketone product can form complexes with the catalyst. organic-chemistry.org
Key reaction conditions and components are summarized in the table below.
| Parameter | Description | Common Examples |
| Aromatic Substrate | An isonicotinic acid derivative suitable for electrophilic substitution. | Isonicotinic acid or its ester derivatives. |
| Acylating Agent | Provides the 4-chlorobenzoyl group. | 4-Chlorobenzoyl chloride, 4-Chlorobenzoic anhydride. |
| Catalyst | A Lewis acid to activate the acylating agent. | Aluminum trichloride (AlCl₃), Ferric chloride (FeCl₃), Zeolites. byjus.comscirp.org |
| Solvent | An inert solvent that does not react with the components. | Carbon disulfide, nitrobenzene, or 1,2-dichloroethane. sigmaaldrich.com |
| Temperature | Varies depending on the reactivity of the substrate. | Typically ranges from 0 °C to room temperature, followed by heating. |
| Workup | Destruction of the catalyst-product complex and product isolation. | Aqueous workup (e.g., with dilute HCl) to decompose the aluminum chloride complex. wikipedia.org |
Purification Techniques for Research-Grade Purity
Achieving research-grade purity for this compound necessitates the removal of unreacted starting materials, catalyst residues, and any by-products. Standard purification methodologies are employed.
Extraction: Following the aqueous workup to quench the reaction and remove the bulk of the Lewis acid catalyst, the crude product is typically extracted from the aqueous layer into an organic solvent like dichloromethane (B109758) or ethyl acetate. mdpi.com
Washing: The organic extract is washed with dilute acid, base (e.g., sodium bicarbonate solution to remove acidic impurities), and brine to remove residual impurities.
Chromatography: Column chromatography is a highly effective method for separating the target compound from closely related impurities. nih.gov Silica gel is a common stationary phase, with the mobile phase being a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate).
Recrystallization: This is a final purification step to obtain highly crystalline material. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. nih.gov The choice of solvent is critical and is determined empirically.
Advanced Synthetic Strategies for Derivatives and Analogs
The core structure of this compound offers two primary sites for chemical modification: the isonicotinic acid scaffold and the chlorobenzoyl moiety. Advanced synthetic strategies focus on exploiting these sites to generate a library of derivatives and analogs.
Diversification of the Isonicotinic Acid Scaffold
The carboxylic acid and the pyridine (B92270) nitrogen of the isonicotinic acid core are key handles for derivatization.
Amide and Ester Formation: The carboxylic acid group can be readily converted into a wide range of amides and esters. Standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate amide bond formation with various amines. mdpi.comnih.gov Esterification can be achieved by reacting the acid with an alcohol under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. google.com
Hydrazide and Heterocycle Synthesis: A particularly important derivative of isonicotinic acid is its hydrazide, isoniazid (B1672263), a key antitubercular drug. mdpi.comnih.gov this compound can be converted to its corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). epo.orggoogle.com This hydrazide can then serve as a versatile precursor for synthesizing various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govnih.gov
The table below outlines common strategies for diversifying this scaffold.
| Reaction Type | Reagents | Functional Group Formed |
| Amidation | Amine, DCC, DMAP | Amide (-CONH-R) |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester (-COO-R) |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | Hydrazide (-CONHNH₂) |
| Cyclization | Carbon disulfide (for oxadiazoles), various reagents for other heterocycles. | 1,3,4-Oxadiazole, 1,2,4-Triazole |
Functionalization Approaches at the Chlorobenzoyl Moiety
The chlorobenzoyl portion of the molecule provides additional opportunities for modification, primarily involving the chloro-substituent and the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the adjacent electron-withdrawing carbonyl group, can be displaced by various nucleophiles. Reactions with amines, alkoxides, or thiolates can introduce diverse functional groups in place of the chlorine. This requires forcing conditions (high temperature and pressure) unless there is additional activation on the ring.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. The chloro-substituent can act as the electrophilic partner in these palladium-catalyzed reactions, allowing for the introduction of aryl, vinyl, or amino groups.
Modification of the Phenyl Ring: The phenyl ring itself can undergo further electrophilic aromatic substitution, although the existing acyl group is deactivating, directing incoming electrophiles to the meta-position. Reactions like nitration or further halogenation are possible under specific conditions.
Mechanistic Investigations of Synthesis Reactions
The key synthetic transformation, the Friedel-Crafts acylation, proceeds through a well-established multi-step mechanism involving an electrophilic aromatic substitution. libretexts.orgbyjus.com
Formation of the Acylium Ion: The reaction begins with the interaction between the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent (e.g., 4-chlorobenzoyl chloride). sigmaaldrich.com The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺). wikipedia.orgsigmaaldrich.com This acylium ion is the active electrophile in the reaction.
Electrophilic Attack: The electron-rich aromatic ring of the isonicotinic acid substrate attacks the electrophilic carbon of the acylium ion. byjus.com This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.
Deprotonation and Aromatization: A weak base, typically AlCl₄⁻ (formed from the catalyst and the leaving group), removes a proton from the carbon atom that was attacked by the electrophile. byjus.comwikipedia.org This deprotonation step restores the aromaticity of the ring, yielding the final aryl ketone product.
Catalyst Complexation and Regeneration: The carbonyl oxygen of the newly formed ketone product is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃). wikipedia.org This complexation is why a stoichiometric amount of the catalyst is often necessary. The reaction is completed by an aqueous workup, which hydrolyzes the complex to release the final product and regenerate the catalyst in a hydrated form. wikipedia.org Unlike Friedel-Crafts alkylation, the acylation product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org
Electrophilic Substitution Mechanisms
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. The mechanism for the formation of this compound can be delineated in three primary steps:
Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, 4-chlorobenzoyl chloride, by a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the carbon-chlorine bond. This results in the formation of a highly reactive and resonance-stabilized electrophile known as the acylium ion. sigmaaldrich.commasterorganicchemistry.comyoutube.com
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of isonicotinic acid acts as a nucleophile, attacking the electrophilic acylium ion. youtube.commt.com This step is typically the slowest, or rate-determining, as it temporarily disrupts the aromaticity of the pyridine ring. The attack leads to the formation of a carbocation intermediate known as an arenium ion, or sigma complex, where the positive charge is delocalized across the ring. wikipedia.org
Rearomatization: To restore the stability associated with aromaticity, a proton (H⁺) is eliminated from the carbon atom that formed the new bond with the acyl group. masterorganicchemistry.com The base, typically AlCl₄⁻ (formed in the initial step), abstracts the proton, regenerating the Lewis acid catalyst and yielding the final product, this compound. wikipedia.org
A significant challenge in this synthesis is the nature of the pyridine ring itself. The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, thereby deactivating it towards electrophilic attack. youtube.com Furthermore, the nitrogen atom's lone pair of electrons can act as a Lewis base, forming a complex with the AlCl₃ catalyst. This coordination places a positive charge on the nitrogen, creating a pyridinium (B92312) salt and further deactivating the ring, which can inhibit or prevent the Friedel-Crafts reaction. youtube.com Despite this deactivation, electrophilic substitution on pyridine derivatives preferentially occurs at the 3-position (meta to the nitrogen), which is the least electron-deficient position, consistent with the structure of the target compound.
Role of Catalysis and Reaction Environment
The success of the Friedel-Crafts acylation is critically dependent on the catalyst and the surrounding reaction environment. These factors work in concert to generate the electrophile, facilitate the substitution, and ensure the stability of reactants and products.
Catalysis: The primary role of the catalyst in this reaction is to generate the acylium ion electrophile. Strong Lewis acids are typically employed for this purpose. sigmaaldrich.commasterorganicchemistry.com Unlike some catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount of the catalyst, rather than a purely catalytic quantity. organic-chemistry.org This is because the ketone group in the product is also a Lewis base and forms a stable complex with the Lewis acid. This complex deactivates the product against further acylation and sequesters the catalyst. The desired ketone is liberated from this complex during a final aqueous workup step. wikipedia.org While aluminum trichloride is common, other Lewis acids can also be used.
| Catalyst Type | Examples | Relative Activity |
| Strong Lewis Acids | AlCl₃, AlBr₃, FeCl₃, GaCl₃ | High |
| Moderate Lewis Acids | SbCl₅, ZrCl₄, HfCl₄ | Moderate |
| Mild Lewis Acids | ZnCl₂, Bi(OTf)₃, Sc(OTf)₃ | Mild (Often used for activated substrates) |
| Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA) | Varies |
| Solid Acids | Zeolites, Metal Oxides (e.g., ZnO) | Varies (Offer easier separation) organic-chemistry.org |
Reaction Environment: The environment in which the reaction is conducted must be carefully controlled to ensure optimal yield and purity.
Solvents: Ideal solvents for Friedel-Crafts acylation are inert and can dissolve the reactants and catalyst complex. They should not react with the strong Lewis acid catalyst. Commonly used solvents include carbon disulfide (CS₂), nitrobenzene, and chlorinated hydrocarbons like 1,2-dichloroethane. sigmaaldrich.com
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (water-free) conditions. The presence of water would hydrolyze the acyl chloride and deactivate the Lewis acid catalyst, quenching the reaction.
Temperature: Temperature is a critical parameter that influences the reaction rate. Many Friedel-Crafts acylations require heating to proceed at a practical rate, with temperatures around 60°C being typical. libretexts.org However, the specific temperature must be optimized to balance reaction speed with the potential for side reactions or decomposition at higher temperatures.
The interplay between the powerful Lewis acid catalyst and a controlled, inert environment is essential to overcome the inherent low reactivity of the isonicotinic acid ring towards electrophilic substitution and to successfully synthesize this compound.
| Parameter | Condition/Choice | Rationale |
| Catalyst Stoichiometry | >1 equivalent | The product ketone forms a complex with the Lewis acid, rendering it inactive. A stoichiometric amount is needed to drive the reaction to completion. wikipedia.orgorganic-chemistry.org |
| Solvent | Inert (e.g., CS₂, Nitrobenzene) | Prevents reaction with the catalyst and reagents while providing a medium for the reaction. |
| Atmosphere | Anhydrous, Inert (e.g., N₂, Ar) | Prevents hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst by moisture. |
| Temperature | Elevated (e.g., 60-80°C) | Often required to overcome the activation energy barrier, especially for deactivated aromatic rings like pyridine. libretexts.org |
Spectroscopic and Structural Elucidation for Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the molecular structure of newly synthesized compounds and elucidating their electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 3-(4-Chlorobenzoyl)isonicotinic acid is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent parts: an isonicotinic acid moiety and a 4-chlorobenzoyl group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the chlorophenyl rings. The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing effect of the nitrogen atom and the carbonyl groups. Protons H-2 and H-6 of the isonicotinic acid ring would likely appear as doublets at the most downfield positions, while the H-5 proton would appear as a doublet at a slightly higher field. chemicalbook.com The protons on the 4-chlorophenyl ring would exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to their symmetry.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. Two signals for the carbonyl carbons are expected: one for the carboxylic acid (~165-170 ppm) and one for the ketone (~190-195 ppm). researchgate.net The aromatic region would display signals for the nine distinct aromatic carbons, with their chemical shifts influenced by the attached functional groups (nitrogen, chlorine, and carbonyls).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~13.0-14.0 (broad s) | ~166.0 |
| Ketone (C=O) | --- | ~194.0 |
| Isonicotinic Ring: C2 | --- | ~151.0 |
| Isonicotinic Ring: H2 | ~9.10 (s) | --- |
| Isonicotinic Ring: C3 | --- | ~138.0 |
| Isonicotinic Ring: C4 | --- | ~142.0 |
| Isonicotinic Ring: C5 | --- | ~122.0 |
| Isonicotinic Ring: H5 | ~7.90 (d) | --- |
| Isonicotinic Ring: C6 | --- | ~150.0 |
| Isonicotinic Ring: H6 | ~8.90 (d) | --- |
| Chlorobenzoyl Ring: C1' | --- | ~135.0 |
| Chlorobenzoyl Ring: C2'/C6' | --- | ~131.0 |
| Chlorobenzoyl Ring: H2'/H6' | ~7.80 (d) | --- |
| Chlorobenzoyl Ring: C3'/C5' | --- | ~129.0 |
| Chlorobenzoyl Ring: H3'/H5' | ~7.50 (d) | --- |
| Chlorobenzoyl Ring: C4' | --- | ~140.0 |
Note: Predicted values are based on data for isonicotinic acid and substituted benzophenones and may vary depending on the solvent and experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups. The ketone C=O stretch is anticipated in the 1660-1680 cm⁻¹ region, typical for diaryl ketones. researchgate.net The carboxylic acid C=O stretch would likely appear at a higher wavenumber, around 1700-1730 cm⁻¹. A very broad absorption band corresponding to the O-H stretch of the carboxylic acid dimer is expected between 2500 and 3300 cm⁻¹. Other key bands include those for aromatic C=C stretching (~1400-1600 cm⁻¹), C-H stretching (>3000 cm⁻¹), and a C-Cl stretching band in the fingerprint region (~1090 cm⁻¹). nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.com Therefore, strong signals for the aromatic ring breathing modes of both the pyridine and chlorophenyl rings would be expected. The symmetric C=O stretching vibration of the ketone would also be visible. researchgate.net
Table 2: Predicted Principal Vibrational Bands (cm⁻¹) for this compound
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (Broad) | Weak / Not Observed |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C=O Stretch (Carboxylic Acid) | ~1720 (Strong) | ~1720 (Weak) |
| C=O Stretch (Ketone) | ~1670 (Strong) | ~1670 (Medium) |
| Aromatic C=C Stretch | 1600, 1550, 1475 | 1600 (Strong), 1550, 1475 |
| C-N Stretch (Pyridine) | ~1350 | ~1350 |
| C-Cl Stretch | ~1090 | ~1090 |
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. The spectrum of this compound is expected to be a composite of the chromophores present: the pyridine ring, the carboxylic acid, and the 4-chlorobenzoyl system.
Isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm. sielc.com The introduction of the 4-chlorobenzoyl group extends the π-conjugated system. This extension is expected to cause a bathochromic (red) shift in the π→π* transition to a longer wavelength, likely above 280 nm. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the ketone carbonyl group is also anticipated, which is characteristic of benzophenone (B1666685) derivatives. scialert.net
Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Transition Type | Chromophore | Expected λ_max (nm) |
| π→π | Extended Conjugated System | ~280-300 |
| n→π | Ketone Carbonyl (C=O) | ~330-350 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula for this compound is C₁₃H₈ClNO₃, corresponding to a molecular weight of approximately 261.66 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺) at m/z 261 would be expected. The fragmentation is likely dominated by cleavage adjacent to the ketone carbonyl group (α-cleavage). pressbooks.pub This would lead to two primary, highly stable acylium ions: the 4-chlorobenzoyl cation at m/z 139 and a fragment corresponding to the isonicotinoyl moiety. Other significant fragmentation pathways would include the loss of the carboxylic acid group (-COOH, loss of 45 Da) or a hydroxyl radical (-OH, loss of 17 Da). libretexts.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula |
| 261/263 | Molecular Ion [M]⁺ | [C₁₃H₈ClNO₃]⁺ |
| 216/218 | [M - COOH]⁺ | [C₁₂H₈ClNO]⁺ |
| 139/141 | 4-Chlorobenzoyl cation | [C₇H₄ClO]⁺ |
| 122 | [M - C₇H₄ClO]⁺ | [C₆H₄NO₂]⁺ |
Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2 in an approximate 3:1 ratio).
X-ray Crystallography in Solid-State Structure Determination
While spectroscopic methods provide data on connectivity and functional groups, only X-ray crystallography can offer an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
A single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. While a published crystal structure for this compound was not identified in the surveyed literature, the technique would be invaluable for its characterization.
Table 5: Crystallographic Data Obtainable from Single Crystal X-ray Diffraction
| Parameter | Description |
| Crystal System | The geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |
| Torsion Angles | Measurement of the rotation around chemical bonds, defining conformation. |
| Hydrogen Bonding Parameters | Distances and angles of intermolecular hydrogen bonds. |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
The molecular structure of this compound features prominent hydrogen bond donors and acceptors, making hydrogen bonding the primary driver of its self-assembly. The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The pyridine ring contains a nitrogen atom that is a competent hydrogen bond acceptor.
Intermolecular Hydrogen Bonding:
It is highly probable that the primary intermolecular interaction is the formation of a robust carboxylic acid···pyridine heterosynthon . This interaction involves a hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. This type of O-H···N hydrogen bond is a common and predictable motif in cocrystals of carboxylic acids and pyridines.
Furthermore, carboxylic acids are well-known to form dimers through a pair of O-H···O hydrogen bonds between two molecules. While the acid-pyridine interaction is often favored, the formation of acid-acid dimers cannot be ruled out and may compete or coexist, leading to more complex supramolecular assemblies.
Intramolecular Hydrogen Bonding:
The relative orientation of the 4-chlorobenzoyl group and the isonicotinic acid moiety could potentially allow for intramolecular hydrogen bonding. An intramolecular C-H···N or C-H···O interaction might occur between a C-H group on the pyridine or phenyl ring and the nitrogen atom or a carbonyl oxygen, respectively. Such interactions would influence the planarity and conformational preferences of the molecule.
The table below summarizes the likely hydrogen bonding interactions involving this compound, based on the analysis of its functional groups and data from similar molecular systems.
| Interaction Type | Donor | Acceptor | Nature |
| O-H···N | Carboxylic Acid (-OH) | Pyridine (-N=) | Intermolecular |
| O-H···O | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Intermolecular |
| C-H···O | Aromatic/Pyridyl C-H | Carbonyl (C=O) | Intermolecular/Intramolecular |
| C-H···Cl | Aromatic/Pyridyl C-H | Chlorine (-Cl) | Intermolecular |
These varied intermolecular forces, ranging from strong O-H···N hydrogen bonds to weaker C-H···O/Cl interactions, collectively dictate the three-dimensional architecture of this compound in the solid state. The interplay of these interactions is fundamental to understanding its physicochemical properties.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the structural and electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and various reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. growingscience.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. growingscience.comirjweb.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. growingscience.com Conversely, a large HOMO-LUMO gap indicates high stability. growingscience.com For 3-(4-Chlorobenzoyl)isonicotinic acid, the conjugated π-systems of the pyridine (B92270) and chlorophenyl rings, along with the electron-withdrawing effects of the carbonyl and carboxylic acid groups, are expected to define its HOMO-LUMO gap and thus its reactivity profile.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. irjweb.com
Table 1: Global Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. growingscience.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | A negative value indicates the stability of the molecule. growingscience.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of the electron cloud to deformation. growingscience.com |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability. growingscience.com |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy stabilization when the system acquires additional electronic charge. irjweb.com |
Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP surface map illustrates the charge distribution on the molecule, providing a visual guide to its electrostatic properties. d-nb.infoopenmopac.net
Different colors on the MEP map represent varying electrostatic potentials:
Red and Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. researchgate.net
Blue: Regions of positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net
For this compound, the MEP surface would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxylic acid groups, as well as the nitrogen atom of the isonicotinic acid ring. These regions represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds as an acceptor. Conversely, a region of high positive potential (blue) would be anticipated around the acidic proton of the carboxylic acid group, marking it as a primary site for nucleophilic attack or hydrogen bond donation.
Conformational analysis involves studying the different spatial arrangements of a molecule, or conformers, that result from rotation around its single bonds. DFT calculations are employed to determine the relative energies of these conformers and identify the most stable, lowest-energy structure. nih.gov This ground-state conformation is critical as it typically represents the biologically active form of the molecule.
In this compound, rotational freedom exists around the single bonds connecting the 4-chlorophenyl ring to the carbonyl group and the carbonyl group to the isonicotinic acid ring. Theoretical calculations would explore the potential energy surface associated with these rotations to locate the global energy minimum. This analysis provides insight into the molecule's flexibility and its preferred three-dimensional shape, which is essential for understanding how it fits into the binding site of a biological target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. This approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of isonicotinic acid, including this compound, QSAR studies can provide valuable insights into the structural requirements for their therapeutic effects.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure or properties. By systematically modifying the structure of a lead compound, such as this compound, and observing the corresponding changes in biological activity, a predictive model can be developed. These models are instrumental in forecasting the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of molecules with the highest potential for desired biological effects and minimizing the synthesis of less promising candidates.
Development of Predictive Models for Biological Activity
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the methodologies applied to its parent scaffold, isonicotinic acid, and its derivatives offer a clear framework for how such models would be constructed. The development of a predictive QSAR model for the biological activity of this compound and its analogs would typically involve the following key steps:
Data Set Compilation: A series of analogs of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity, or cellular effects) would be determined experimentally. This data set should encompass a range of structural diversity and biological activity to ensure the robustness of the resulting model.
Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), a mathematical equation is derived that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (LOO-CV), while external validation involves using the model to predict the activity of a set of compounds that were not used in the model's development.
For isonicotinic acid hydrazide derivatives, a related class of compounds, multi-target QSAR models have been shown to be effective in predicting their antimicrobial activity. colab.wsnih.gov These studies highlight the potential for developing similar predictive models for this compound to guide the design of new analogs with enhanced potency.
Identification of Key Structural Descriptors for Potency
A crucial outcome of a QSAR study is the identification of the key molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors provide a quantitative basis for understanding the structure-activity relationship and offer guidance for rational drug design.
In the context of this compound, a hypothetical QSAR study might reveal the importance of several types of descriptors:
Electronic Descriptors: These descriptors, such as atomic charges, dipole moment, and HOMO/LUMO energies, relate to the electronic properties of the molecule. For instance, the presence of the electron-withdrawing chlorine atom on the benzoyl ring significantly influences the electronic distribution of the entire molecule, which could be a critical factor for its interaction with a biological target. The model might quantify the optimal electronic properties for activity.
Steric Descriptors: These descriptors, including molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es), describe the size and shape of the molecule. The QSAR model could indicate that the steric bulk at certain positions of the molecule is either favorable or detrimental to its activity, providing insights into the size and shape of the target's binding pocket.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. The model could reveal a parabolic relationship between logP and activity, suggesting an optimal hydrophobicity for cell membrane permeability and target engagement.
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe aspects of its connectivity and branching. They can capture subtle structural features that influence activity.
For example, a QSAR study on isonicotinic acid hydrazide derivatives identified the nuclear repulsion energy as an important descriptor in explaining their antimicrobial activity. colab.ws Similarly, for 1,3-thiazinan-3-yl isonicotinamide (B137802) derivatives, 2D and 3D-QSAR studies have guided the understanding of topological, electrostatic, steric, and hydrophobic substitutions necessary for antitubercular activity. nih.gov These findings underscore the power of QSAR in elucidating the specific structural features that govern the potency of isonicotinic acid derivatives.
A comprehensive QSAR analysis of this compound and its analogs would ultimately lead to a predictive model that can be used to design new compounds with improved biological activity. The identification of key structural descriptors would provide a deeper understanding of the molecular properties that are essential for potency, thereby accelerating the discovery of more effective therapeutic agents.
Exploration of Biochemical and Biological Modulatory Activities
Interaction with Enzyme Systems and Metabolic Pathways
The unique chemical structure of 3-(4-Chlorobenzoyl)isonicotinic acid suggests a potential for interaction with various enzyme systems and metabolic pathways. Isonicotinic acid derivatives, as a class, are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Modulation of Specific Enzyme Activities
While specific enzymatic targets of this compound have not been extensively documented, the activities of structurally related compounds provide valuable insights. For instance, isonicotinic acid hydrazide (isoniazid), a well-known antitubercular drug, acts by inhibiting multiple enzymes in Mycobacterium tuberculosis after being activated in vivo. These activated forms, which are adducts with NAD(P), have been shown to inhibit enzymes such as the NADH-dependent enoyl-ACP reductase (InhA) and the NADPH-dependent dihydrofolate reductase (DfrA). This suggests that isonicotinic acid derivatives can be potent enzyme inhibitors.
Furthermore, compounds containing a chlorobenzoyl moiety have been studied in the context of enzymatic reactions. For example, 4-chlorobenzoyl-coenzyme A dehalogenase is an enzyme that catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl-coenzyme A. While this is a catabolic process for a related compound, it highlights that the chlorobenzoyl group can be recognized and processed by specific enzymes. The presence of this group in this compound could therefore confer specificity for certain enzyme active sites.
| Enzyme Class | Potential Interaction based on Structural Analogs | Observed Effect in Analogs |
|---|---|---|
| Reductases | Inhibition by isonicotinic acid adducts | Inhibition of mycobacterial growth |
| Dehalogenases | Substrate recognition of the chlorobenzoyl moiety | Catalytic dehalogenation |
Influence on Biochemical Signaling Cascades
The influence of this compound on biochemical signaling cascades is another area of potential biological significance. Nicotinic acid and its derivatives can act as signaling molecules. For instance, nicotinic acid is a known lipid-lowering agent that interacts with the G-protein coupled receptor GPR109A (HM74A). While isonicotinic acid is an isomer of nicotinic acid, its derivatives could potentially interact with similar or different signaling pathways.
Isonicotinic acid derivatives have also been investigated for their ability to induce systemic acquired resistance (SAR) in plants, a plant immune response. This induction of SAR involves complex signaling pathways, suggesting that these compounds can modulate cellular signaling networks. Although the specific pathways affected by this compound are not yet elucidated, its structural similarity to known signaling modulators warrants further investigation in this area.
Protein Binding and Proteomics Research Applications
The study of ligand-protein interactions is crucial for understanding the mechanism of action of any bioactive compound. Proteomics offers a powerful approach to identify the protein targets of small molecules like this compound.
Ligand-Protein Interaction Profiling
While a specific ligand-protein interaction profile for this compound is not available, proteomics studies on related compounds can provide a framework for future research. For example, proteome-wide profiling of isoniazid (B1672263) targets in M. tuberculosis has been conducted using affinity chromatography with immobilized isoniazid-NAD(P) adducts. This approach led to the identification of several proteins that bind to these adducts with high affinity, the majority of which are predicted to be pyridine (B92270) nucleotide-dependent dehydrogenases/reductases. A similar strategy could be employed to identify the protein interactome of this compound, which would provide a comprehensive view of its cellular targets.
Identification of Novel Protein Targets
The identification of novel protein targets is a key goal in drug discovery. The chemical structure of this compound, with its distinct isonicotinic acid and chlorobenzoyl moieties, may allow it to bind to previously uncharacterized protein targets. Chemical proteomics approaches, such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), could be utilized to identify the direct targets of this compound in a cellular context. These unbiased methods could reveal unexpected biological functions and therapeutic potentials for this compound.
Investigation of Receptor Allosteric Modulation
Allosteric modulation, where a ligand binds to a site on a receptor that is topographically distinct from the orthosteric (primary) binding site, offers a sophisticated mechanism for fine-tuning receptor activity. This can lead to more selective and safer therapeutic agents.
Adenosine (B11128) Receptor Allosteric Modulators
Adenosine receptors, a class of G protein-coupled receptors, play crucial roles in a myriad of physiological processes, making them attractive therapeutic targets. Allosteric modulators of these receptors offer a more nuanced approach to treatment compared to traditional agonists or antagonists. At present, there is a lack of specific research data detailing the activity of this compound as an allosteric modulator of adenosine receptors. The exploration of its potential to bind to allosteric sites on adenosine receptor subtypes and modulate their activity remains an open area for investigation. Such studies would be crucial in determining if this compound could offer a novel therapeutic strategy for conditions where adenosine signaling is dysregulated.
Glutamate (B1630785) Receptor Subtype-Selective Potentiation
Glutamate receptors are fundamental to excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in numerous neurological and psychiatric disorders. The selective potentiation of specific glutamate receptor subtypes presents a promising avenue for therapeutic intervention. Currently, there are no available studies that specifically examine the effects of this compound on glutamate receptor subtypes. Future research is needed to ascertain whether this compound can selectively enhance the function of specific glutamate receptors, which could have significant implications for the treatment of various CNS disorders.
Histamine (B1213489) Receptor Modulation
Histamine receptors are involved in a wide array of physiological functions, including allergic responses, gastric acid secretion, and neurotransmission. The modulation of these receptors is a well-established therapeutic strategy. However, the interaction of this compound with histamine receptors has not been documented in the current scientific literature. Investigating the potential of this compound to modulate the activity of different histamine receptor subtypes could reveal new therapeutic applications.
Modulation of Cellular Regulatory Pathways
Beyond receptor interactions, understanding a compound's influence on intracellular signaling pathways is critical to elucidating its mechanism of action.
Nuclear Factor-Kappa B (NF-κB) Pathway Inhibition
The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. nih.gov There is currently no direct evidence from scientific studies to suggest that this compound inhibits the NF-κB pathway. Research into the effects of this compound on the activation and translocation of NF-κB, as well as the expression of its target genes, is necessary to determine its potential as an anti-inflammatory or anti-cancer agent.
Sirtuin (SIRT) Enzyme Family Modulation
The Sirtuin (SIRT) family of enzymes are NAD+-dependent deacetylases that play a vital role in regulating metabolism, DNA repair, and longevity. nih.gov The modulation of sirtuin activity is a promising strategy for the treatment of age-related diseases. There is a lack of specific data on the effects of this compound on the activity of the sirtuin enzyme family. Investigating the potential of this compound to either activate or inhibit specific sirtuin isoforms could open up new therapeutic possibilities.
Research into Prodrug Design and Biotransformation
Rationale and Principles of Prodrug Design Strategy
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds. The core principle involves the chemical modification of an active parent drug to form a new, inactive or less active compound (the prodrug) that, after administration, undergoes biotransformation to release the active parent drug.
Enhancement of Pharmacokinetic Parameters in Research Models
A primary rationale for designing prodrugs of a compound like 3-(4-Chlorobenzoyl)isonicotinic acid would be to improve its pharmacokinetic profile. This includes modulating its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, isonicotinic acid derivatives, which share a core structure with the compound , have been the subject of prodrug research to enhance their therapeutic efficacy. A common approach involves esterification of the carboxylic acid group to increase lipophilicity, which can lead to improved membrane permeability and oral absorption.
In research models, the conversion of a carboxylic acid to an ester prodrug can result in higher plasma concentrations of the parent drug compared to the administration of the parent drug itself. The rate of hydrolysis of the ester back to the active carboxylic acid is a critical factor that is studied in vitro using plasma or tissue homogenates to predict the in vivo behavior.
Targeted Delivery Approaches in In Vitro Systems
Another significant advantage of the prodrug approach is the potential for targeted drug delivery. This strategy aims to increase the concentration of the active drug at the site of action, thereby enhancing efficacy and reducing off-target side effects. For a compound like this compound, a prodrug could be designed to be selectively activated by enzymes that are overexpressed in specific tissues or disease states, such as tumors.
In vitro systems, such as cell cultures expressing specific enzymes, are crucial for evaluating these targeted approaches. For example, a prodrug could be linked to a promoiety that is a substrate for an enzyme predominantly found in a particular cell type. The release of the active drug would then be higher in those target cells compared to other cells in the body.
Chemical and Enzymatic Biotransformation Mechanisms
The conversion of a prodrug to its active form is a critical step that relies on either chemical or enzymatic biotransformation. The design of the prodrug dictates the mechanism of its activation.
In Vitro Studies of Prodrug Activation Pathways
In vitro studies are fundamental to understanding the activation pathways of a potential prodrug. These studies typically utilize subcellular fractions (e.g., microsomes, S9 fractions), tissue homogenates, or purified enzymes to investigate the metabolic fate of the prodrug. For a prodrug of this compound, which contains a carboxylic acid, esterase-mediated hydrolysis would be a primary activation pathway to investigate.
The stability of the prodrug in various biological media (e.g., simulated gastric fluid, intestinal fluid, plasma) is assessed to ensure it reaches the intended site of absorption or action before converting to the active drug. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common analytical technique used to monitor the disappearance of the prodrug and the appearance of the parent drug over time.
Design of Cleavable Linkers for Controlled Release
The linker connecting the parent drug to the promoiety is a key component in prodrug design, as its nature determines the mechanism and rate of drug release. For controlled release, linkers can be designed to be cleaved under specific physiological conditions.
Examples of cleavable linkers that could theoretically be applied to this compound include:
Ester Linkages: As mentioned, these are susceptible to hydrolysis by esterases, which are abundant in the body. The rate of cleavage can be tuned by modifying the steric and electronic properties of the alcohol moiety of the ester.
Amide Linkages: Generally more stable than esters, amides can be cleaved by amidases. This can provide a slower, more sustained release of the active drug.
Phosphate Esters: These can be used to improve aqueous solubility and can be cleaved by phosphatases to release the active drug.
The choice of linker would depend on the desired pharmacokinetic profile and the specific therapeutic application. In vitro studies are essential to validate the cleavage of these linkers and to characterize the rate of release of this compound.
Advanced Analytical Method Development for Research Quantitation
Chromatographic Methodologies
Chromatography is the cornerstone for the separation and quantification of 3-(4-Chlorobenzoyl)isonicotinic acid from potential impurities and matrix components. The selection of the appropriate chromatographic technique is dictated by the analyte's physicochemical properties and the research objective.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a primary technique for the analysis of polar aromatic compounds like this compound. Method development focuses on optimizing separation efficiency, peak shape, and analysis time.
Detailed research on analogous compounds, such as 3-(4-Chlorobenzoyl)propionic acid and isonicotinic acid, provides a strong foundation for method development. sielc.comsielc.com A typical HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. ubbcluj.roresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comubbcluj.ro The pH of the aqueous component is a critical parameter; acidifying the mobile phase with agents like phosphoric or formic acid is common practice to suppress the ionization of the carboxylic acid group, thereby improving retention and peak symmetry on the reversed-phase column. sielc.comubbcluj.ro
Optimization of an HPLC method involves the systematic variation of parameters such as mobile phase composition, flow rate, and column temperature to achieve the best possible resolution and sensitivity. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective for eluting the compound with a good peak shape while also cleaning the column of more strongly retained matrix components. nih.gov Detection is typically performed using a Photo-Diode Array (PDA) or a standard UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm or 290 nm. ubbcluj.roresearchgate.net
Table 1: Example HPLC Parameters for Analysis of Structurally Related Compounds
| Parameter | Condition for N-isonicotynoyl-N´-(3-fluorobenzal)hydrazone ubbcluj.ro | Condition for Isonicotinic Acid sielc.comresearchgate.netresearchgate.net | Condition for 3-(4-Chlorobenzoyl)propionic acid sielc.com |
|---|---|---|---|
| Column | Hypersil BDS C18 (5 µM, 4.6 x 150 mm) | Primesep 100 (5 µm, 4.6 x 150 mm) / Inertsil ODS-3V (5 µm, 4.6 x 250 mm) | Newcrom R1 |
| Mobile Phase | Acetonitrile / 0.1M H3PO4 (60:40, v/v) | Acetonitrile / Water / Sulfuric Acid or Phosphate Buffer | Acetonitrile / Water / Phosphoric Acid |
| Flow Rate | 0.8 mL/min | 1.0 - 1.5 mL/min | Not Specified |
| Detection | PDA at 300 nm | UV at 200 nm or 254 nm | UV (Wavelength Not Specified) |
| Temperature | 30°C | Ambient or 30°C | Not Specified |
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for thermally stable and volatile compounds. Due to the polar carboxylic acid group and high molecular weight, this compound is non-volatile. Therefore, its analysis by GC-MS necessitates a chemical derivatization step to increase its volatility and thermal stability. nih.gov
Common derivatization strategies for carboxylic acids include esterification or silylation. Esterification, for example, can be achieved by reacting the carboxylic acid with an alcohol (like methanol) in the presence of an acid catalyst to form a methyl ester. A more prevalent and efficient method is silylation, which involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly reduces the compound's boiling point, making it amenable to GC analysis.
Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., HP-5MS) and detected by a mass spectrometer. nih.gov The mass spectrometer provides high selectivity and structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization (EI). nih.govresearchgate.net This technique is particularly useful for confirming the identity of the analyte in complex mixtures.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a sensitive detection method, are essential for the comprehensive analysis of target compounds in complex biological or environmental samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for quantifying low levels of compounds in complex matrices such as plasma, urine, or tissue homogenates. nih.govnih.gov This technique combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of triple quadrupole mass spectrometry. eurl-pesticides.eu A significant advantage of LC-MS/MS is that it can often analyze compounds like this compound directly, without the need for derivatization.
For method development, a reversed-phase chromatographic separation is typically optimized first, using a mobile phase containing a mild acid like formic acid to promote protonation of the analyte. nih.gov The column effluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. nih.govnih.gov
The high selectivity of LC-MS/MS is achieved by operating the mass spectrometer in the Selected Reaction Monitoring (SRM) mode. In this mode, the first quadrupole selects the protonated molecular ion (precursor ion) of the target compound, which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, characteristic fragment ion (product ion) to be detected. nih.gov This precursor-to-product ion transition is unique to the analyte, minimizing interferences from co-eluting matrix components and ensuring highly reliable quantification. mdpi.com When dealing with complex biological samples, addressing potential matrix effects—the suppression or enhancement of the analyte's ionization by other components in the sample—is critical for ensuring accuracy. nih.govmdpi.com
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Suggested Condition |
|---|---|
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (M+H)⁺ | To be determined experimentally (Calculated m/z 262.03) |
| Product Ions | To be determined by fragmentation experiments |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
The required sensitivity of an analytical method is dictated by the research question. While HPLC-UV may be sufficient for analyzing bulk material or concentrated solutions, trace-level quantification in biological or environmental samples necessitates more sensitive techniques. The limit of detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ubbcluj.ro
Studies on related isonicotinic acid derivatives have achieved HPLC-UV LODs in the range of 0.083 to 0.346 µg/mL. ubbcluj.roresearchgate.net For isonicotinic acid itself, an LOD as low as 2 parts-per-billion (ppb) has been reported with HPLC-UV. sielc.com However, LC-MS/MS offers a substantial improvement in sensitivity. For example, methods for analyzing pesticides and their metabolites in complex matrices have reported LODs in the sub-µg/L (ppb) range, demonstrating the power of this technique for trace analysis. mdpi.com Achieving such low detection limits for this compound would depend on factors like its ionization efficiency in the ESI source, the intensity of its fragment ions, and the cleanliness of the sample extract.
Method Validation Parameters for Research Reliability
To ensure that an analytical method produces reliable and reproducible data, it must undergo a thorough validation process. The International Council for Harmonisation (ICH) provides comprehensive guidelines for method validation. europa.euich.orgeuropa.eu For research applications, key validation parameters must be assessed to demonstrate the method's fitness for purpose.
Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity : The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of at least five standards of varying concentrations. ich.org
Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy : Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often determined by analyzing samples with known concentrations (e.g., spiked matrix samples) and is expressed as the percent recovery. ich.org
Precision : Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at two levels:
Repeatability (intra-day precision): Precision over a short interval of time with the same analyst and equipment. ich.org
Intermediate Precision (inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment. ich.org
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD. europa.eu
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is a common benchmark for the LOQ. europa.eu
Robustness : This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). nanobioletters.com It provides an indication of the method's reliability during normal usage.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Common Acceptance Criteria for Research Assays |
|---|---|---|
| Specificity | Ability to differentiate and quantify the analyte from other substances. | No interfering peaks at the retention time of the analyte. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness to the true value. | Percent recovery typically within 80-120%. |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). ich.org |
| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3:1. europa.eu |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy. europa.eu |
| Robustness | Resistance to small changes in method parameters. | RSD of results should remain low under varied conditions. |
Accuracy, Precision, and Linearity Assessment
The validation of an analytical method is crucial to ensure that the data generated is reliable and reproducible. This process involves the assessment of several key parameters, including accuracy, precision, and linearity.
Accuracy is a measure of the closeness of the experimental value to the true or accepted value. For the quantitation of this compound, accuracy would be determined by spiking a blank sample matrix with a known concentration of the compound and analyzing it. The percentage recovery is then calculated. This process is typically repeated at a minimum of three concentration levels (e.g., low, medium, and high) with multiple replicates at each level.
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability assesses the precision over a short interval of time with the same analyst and equipment, while intermediate precision assesses the variations within a laboratory, such as on different days, with different analysts, or different equipment.
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. To establish the linearity for this compound analysis, a series of standard solutions of varying concentrations would be prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of the linearity of the method.
Table 1: Illustrative Accuracy and Precision Data for this compound Quantitation This table is a hypothetical representation of typical validation data.
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean, n=3) | Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| Low | 5.0 | 4.95 | 99.0 | 1.5 | 2.0 |
| Medium | 50.0 | 50.25 | 100.5 | 1.0 | 1.8 |
| High | 100.0 | 99.80 | 99.8 | 0.8 | 1.5 |
Table 2: Illustrative Linearity Data for this compound Quantitation This table is a hypothetical representation of typical validation data.
| Parameter | Result |
| Linear Range | 1.0 - 150.0 µg/mL |
| Regression Equation | y = 12345x + 678 |
| Correlation Coefficient (r²) | 0.9995 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
There are several methods to determine the LOD and LOQ, including:
Based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) where σ is the standard deviation of the response (often from the y-intercepts of regression lines or the standard deviation of blank measurements) and S is the slope of the calibration curve.
Based on signal-to-noise ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.
Table 3: Illustrative LOD and LOQ for this compound This table is a hypothetical representation of typical validation data.
| Parameter | Method | Result (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise (10:1) | 1.0 |
Mechanistic Toxicology Research in in Vitro Systems
Cellular Cytotoxicity Mechanisms and Assays
The initial section of the proposed article would have focused on the general cytotoxic effects of 3-(4-Chlorobenzoyl)isonicotinic acid. This would typically involve exposing cultured cells to the compound and measuring various markers of cell health and viability.
Evaluation of General Cytotoxicity Markers
Standard assays to evaluate general cytotoxicity measure parameters such as cell membrane integrity (e.g., lactate (B86563) dehydrogenase (LDH) release), metabolic activity (e.g., MTT or resazurin (B115843) reduction), and total cell number. These assays provide a broad understanding of the concentration at which a compound begins to induce cell death. Without specific studies on this compound, no data on its potential to induce general cytotoxicity can be presented.
Assessment of Mitochondrial Dysfunction
Mitochondria are often key targets for xenobiotics, and their dysfunction can be a primary driver of cytotoxicity. Assays in this area typically investigate changes in mitochondrial membrane potential, oxygen consumption rates, and the production of reactive oxygen species (ROS). Such studies would be crucial to determine if this compound disrupts cellular energy metabolism, but no such research has been published.
Organ-Specific Toxicity Mechanisms in Cellular Models
To understand the potential for toxicity in specific organs, in vitro models using organ-specific cell types are employed. The request specified a focus on liver and heart toxicity.
Hepatotoxicity Mechanisms in Liver Cell Models
Drug-induced liver injury is a major concern in drug development. In vitro studies using primary human hepatocytes or liver cell lines (e.g., HepG2) are used to assess potential hepatotoxicity. Key mechanisms often investigated include the formation of reactive metabolites, induction of oxidative stress, and disruption of bile acid transport. The absence of studies on this compound in these models means its potential for liver toxicity remains unknown.
Cardiotoxicity Mechanisms in Cardiomyocyte Models
Cardiotoxicity is another significant safety concern. In vitro models using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have become instrumental in assessing a compound's potential to cause adverse cardiac effects. These models allow for the investigation of effects on cardiomyocyte viability, contractility, and electrophysiology. No data is available to suggest whether this compound has any cardiotoxic potential.
Genetic Toxicology Research in In Vitro Systems
Genetic toxicology assays are designed to detect the potential of a compound to cause DNA damage, which can lead to mutations and potentially cancer. A standard battery of in vitro tests is typically used for this purpose, including the Ames test for bacterial gene mutations and in vitro micronucleus or chromosomal aberration assays in mammalian cells. There are no published studies evaluating the genotoxic potential of this compound.
Mutagenicity Assays
Mutagenicity assays are designed to detect gene mutations, which are changes in the nucleotide sequence of DNA. A commonly employed method is the bacterial reverse mutation assay, also known as the Ames test. This assay utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, that are auxotrophic for a particular amino acid (e.g., histidine). The bacteria are exposed to the test substance, and a mutagenic effect is indicated by an increase in the number of revertant colonies that can grow in the absence of the specific amino acid. These assays are typically conducted with and without a metabolic activation system (e.g., a liver S9 fraction) to mimic mammalian metabolism.
Table 1: Representative Data from a Hypothetical Ames Test for this compound
| Test Strain | Concentration (µ g/plate ) | With S9 Metabolic Activation | Without S9 Metabolic Activation | Result |
|---|---|---|---|---|
| S. typhimurium TA98 | 0 | 25 ± 4 | 28 ± 5 | Negative |
| 10 | 28 ± 6 | 30 ± 7 | Negative | |
| 50 | 32 ± 5 | 35 ± 6 | Negative | |
| 100 | 30 ± 8 | 33 ± 4 | Negative | |
| S. typhimurium TA100 | 0 | 150 ± 12 | 155 ± 15 | Negative |
| 10 | 158 ± 10 | 160 ± 11 | Negative | |
| 50 | 165 ± 14 | 168 ± 13 | Negative | |
| 100 | 162 ± 11 | 166 ± 16 | Negative |
Note: This table is for illustrative purposes only. No actual data for this compound was found.
Clastogenicity and Aneuploidy Studies
Clastogenicity refers to the ability of a substance to cause structural chromosome damage, such as breaks, deletions, or rearrangements. Aneuploidy is a change in the number of chromosomes. In vitro cytogenetic assays, such as the chromosome aberration test or the micronucleus test, are used to assess these endpoints. In these assays, mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) are exposed to the test compound. For the chromosome aberration test, cells are arrested in metaphase, and chromosomes are examined microscopically for structural abnormalities. The in vitro micronucleus test scores for the presence of small, extranuclear bodies (micronuclei) that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Table 2: Illustrative Data from a Hypothetical In Vitro Micronucleus Test for this compound
| Cell Line | Concentration (µM) | With S9 Metabolic Activation (% Micronucleated Cells) | Without S9 Metabolic Activation (% Micronucleated Cells) | Result |
|---|---|---|---|---|
| CHO-K1 | 0 | 1.2 ± 0.3 | 1.1 ± 0.2 | Negative |
| 5 | 1.4 ± 0.4 | 1.3 ± 0.3 | Negative | |
| 25 | 1.6 ± 0.5 | 1.5 ± 0.4 | Negative | |
| 50 | 1.5 ± 0.3 | 1.4 ± 0.2 | Negative |
Note: This table is for illustrative purposes only. No actual data for this compound was found.
Advanced In Vitro Models and Predictive Toxicology
Three-Dimensional (3D) Cell Culture Models
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly used in toxicology as they more closely mimic the in vivo microenvironment of tissues compared to traditional two-dimensional (2D) monolayer cultures. These models can provide more physiologically relevant data on a compound's potential toxicity. For a compound like this compound, 3D models of relevant organs (e.g., liver spheroids for metabolic studies or kidney organoids for nephrotoxicity) could be employed to assess cytotoxicity, organ-specific functions, and other toxicological endpoints.
Application of High-Content Imaging (HCI) in Mechanistic Assessment
High-Content Imaging (HCI), also known as high-content analysis or screening, is an automated microscopy and image analysis approach that allows for the simultaneous measurement of multiple cellular parameters. In toxicology, HCI can be used to assess various cellular events such as cytotoxicity, apoptosis, mitochondrial dysfunction, and oxidative stress in a high-throughput manner. The application of HCI to cells treated with this compound could provide detailed mechanistic insights into its potential modes of action.
Adverse Outcome Pathway (AOP) Framework in Investigative Toxicology
The Adverse Outcome Pathway (AOP) framework is a conceptual construct that links a molecular initiating event (MIE) to an adverse outcome at a biological level of organization relevant to risk assessment. An AOP consists of a sequence of causally linked key events. For this compound, establishing an AOP would require identifying its specific molecular target (the MIE) and then elucidating the subsequent key events at the cellular, tissue, and organ levels that could lead to an adverse health effect. Currently, there is no established AOP for this compound.
Q & A
Q. What are the established synthetic routes for 3-(4-Chlorobenzoyl)isonicotinic acid, and what are their typical yields?
The primary synthetic route involves reacting pyridine-3,4-dicarboxylic anhydride with chlorobenzene, yielding approximately 32% under standard conditions. Alternative pathways may include variations in acylating agents or solvent systems, but these are less documented. Researchers should optimize reaction parameters (e.g., temperature, stoichiometry) to improve efficiency and explore purification methods like recrystallization to enhance yield .
Q. What analytical techniques are recommended for characterizing the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is critical for identifying impurities, such as (4-chlorophenyl)(4-hydroxyphenyl)methanone or fenofibric acid derivatives, which are common byproducts. Spectrophotometric methods, including the isonicotinic acid-barbituric acid assay, can quantify cyanide-related intermediates at 600 nm. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural confirmation .
Q. What role does isonicotinic acid play in the biotransformation pathways relevant to this compound?
Isonicotinic acid is a structural analog and potential metabolite formed via enzymatic hydrolysis or cytochrome P450-mediated oxidation (e.g., CYP2C). Researchers should monitor its presence in biological matrices using LC-MS/MS to assess metabolic stability and potential toxicity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when using pyridine-3,4-dicarboxylic anhydride?
Catalyst selection is pivotal: titanium dioxide (TiO₂) in the anatase phase lowers reaction temperatures (vs. rutile) and improves selectivity for isonicotinic acid derivatives. Kinetic studies using differential scanning calorimetry (DSC) can identify optimal thermal conditions. Additionally, substituting chlorobenzene with activated aryl halides may enhance electrophilic substitution efficiency .
Q. What strategies are effective in resolving contradictory data regarding byproduct formation during synthesis?
Impurity profiling via tandem mass spectrometry (MS/MS) and comparative retention time analysis against reference standards (e.g., fenofibric acid) can clarify discrepancies. For example, (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one is a known side product requiring column chromatography for separation. Statistical tools like principal component analysis (PCA) can correlate reaction conditions with impurity levels .
Q. How does the choice of titanium dioxide crystal phase (anatase vs. rutile) influence the catalytic synthesis of isonicotinic acid derivatives?
Anatase-based catalysts exhibit higher activity due to their greater oxygen release rates and surface acidity, favoring nicotinic/isonicotinic acid formation at lower temperatures (150–200°C). Rutile phases may produce aldehyde byproducts, necessitating post-reduction steps. X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis are recommended for catalyst characterization .
Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs), and what structural considerations apply?
The carboxylate groups in this compound can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) to form secondary building units (SBUs). Researchers must evaluate linker geometry and steric effects: the chlorobenzoyl moiety may hinder pore accessibility. Porosity analysis via gas adsorption (N₂/CO₂) and thermogravimetric analysis (TGA) are critical for assessing framework robustness .
Methodological Notes
- Data Contradiction Analysis : Cross-validate chromatographic results with orthogonal techniques (e.g., NMR vs. HPLC) to address false positives in impurity identification .
- Experimental Design : Use design of experiments (DoE) to systematically vary catalysts, solvents, and temperatures, reducing trial-and-error approaches .
- Advanced Characterization : Pair spectroscopic methods with computational modeling (e.g., DFT calculations) to predict reactivity and optimize synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
